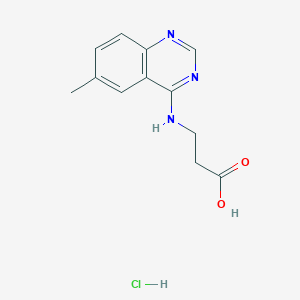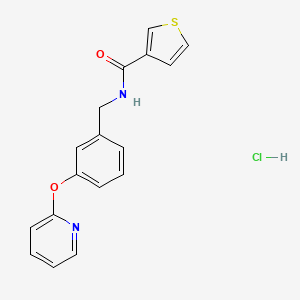
N-(3-(pyridin-2-yloxy)benzyl)thiophene-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
Heterocyclic carboxamides, including N-(3-(pyridin-2-yloxy)benzyl)thiophene-3-carboxamide hydrochloride, have been evaluated for their potential as antipsychotic agents. These compounds have shown promising in vitro and in vivo activities, particularly in binding to dopamine D2 and serotonin receptors, suggesting their potential application in the treatment of psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis and Medicinal Chemistry
The scalability of synthesizing this compound has been explored, indicating its potential for large-scale production. This aspect is crucial for its application in pharmaceuticals, particularly in the context of drug development and manufacturing (Scott, Neville, Urbina, Camp, & Stanković, 2006).
Chemical Rearrangements and Synthesis
Research has been conducted on the chemical rearrangements of lithiated thiophenecarboxamides, including this compound. These studies provide insights into the chemical properties and potential synthetic pathways, which are essential for developing new drugs or materials (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Exploration of Derivatives for Medicinal Use
Research has also focused on exploring derivatives of thiophene-2-carboxamides, which include the subject compound, for their potential in medicinal chemistry. Such studies are crucial for discovering new therapeutic agents (Allan et al., 2009).
Potential Anti-Inflammatory Applications
There has been research into compounds structurally related to N-(3-(pyridin-2-yloxy)benzyl)thiophene-3-carboxamide hydrochloride for their anti-inflammatory properties. This suggests possible applications in treating inflammation-related conditions (Moloney, 2001).
Antimicrobial Activity
Some studies have investigated the antimicrobial activities of related thiophene carboxamide compounds. These findings are significant for developing new antimicrobial drugs (Zhuravel et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S.ClH/c20-17(14-7-9-22-12-14)19-11-13-4-3-5-15(10-13)21-16-6-1-2-8-18-16;/h1-10,12H,11H2,(H,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAXJWGKLPWODV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CSC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(pyridin-2-yloxy)benzyl)thiophene-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

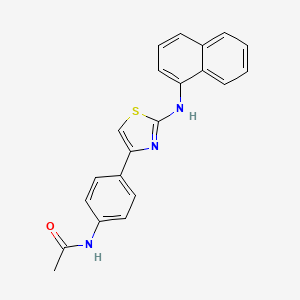

![7-Fluoro-3-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2363035.png)
![7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2363036.png)
![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)
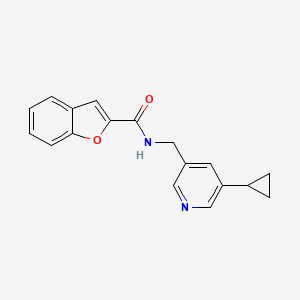
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2363043.png)
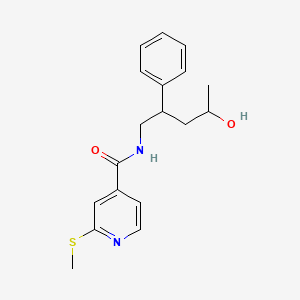
![1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2363045.png)
![3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide](/img/structure/B2363046.png)
![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)


